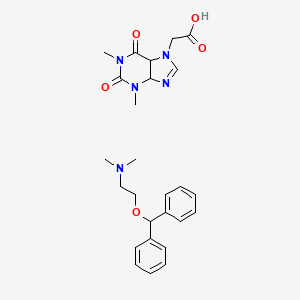
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is a complex organic compound with a molecular formula of C26H31N5O5 and a molecular weight of 493.55500 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with N,N-dimethylethanolamine under acidic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product .
For the synthesis of 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid, the process involves the reaction of 1,3-dimethylxanthine with chloroacetic acid under basic conditions . The reaction is typically conducted at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product .
化学反応の分析
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryloxy group can be replaced by other nucleophiles.
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid also undergoes similar reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Condensation: This compound can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as halides, amines
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted benzhydryloxy derivatives
科学的研究の応用
2-benzhydryloxy-N,N-dimethylethanamine and 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid have numerous applications in scientific research:
作用機序
The mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its interaction with histamine receptors, leading to the inhibition of histamine-mediated responses . This compound acts as an antihistamine, reducing allergic reactions and inflammation .
2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid exerts its effects by inhibiting the activity of certain enzymes involved in purine metabolism . This inhibition leads to a decrease in the production of inflammatory mediators, providing anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Diphenhydramine: Similar in structure to 2-benzhydryloxy-N,N-dimethylethanamine and also acts as an antihistamine.
Theophylline: Similar to 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid and used as a bronchodilator.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its dual action as an antihistamine and a sedative, making it useful in treating both allergic reactions and insomnia . 2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is unique for its dual role in inhibiting purine metabolism and providing anti-inflammatory effects .
特性
分子式 |
C26H33N5O5 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid |
InChI |
InChI=1S/C17H21NO.C9H12N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4,6-7H,3H2,1-2H3,(H,14,15) |
InChIキー |
BROHCOYPLVOHAJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


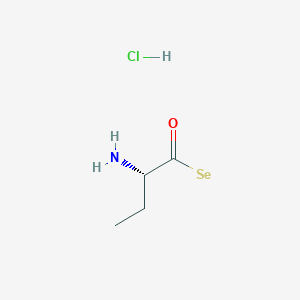
![N-[cis-2-[(cis-4-phenylcyclohexoxy)methyl]-3-piperidyl]methanesulfonamide](/img/structure/B12332745.png)
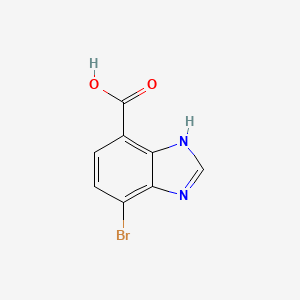
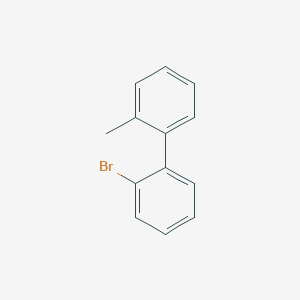
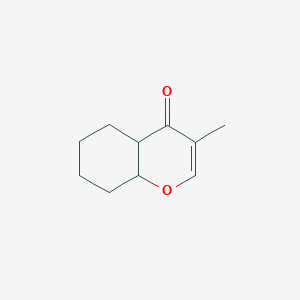
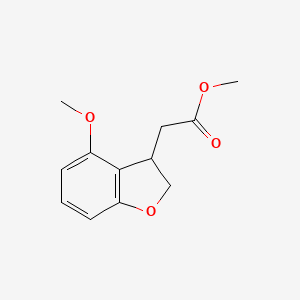
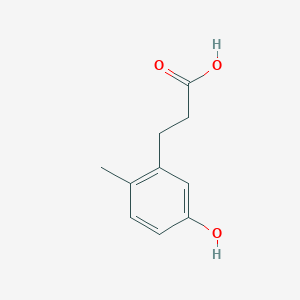


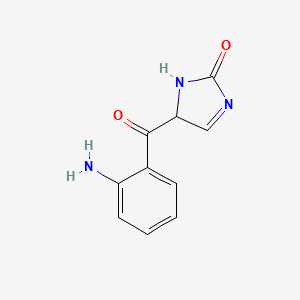
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
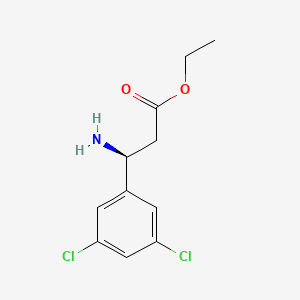

![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
